1-Chloro-4-methoxy-2,2-dimethylbutane

Catalog No.
S13734887
CAS No.
M.F
C7H15ClO
M. Wt
150.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-methoxy-2,2-dimethylbutane

Product Name

1-Chloro-4-methoxy-2,2-dimethylbutane

IUPAC Name

1-chloro-4-methoxy-2,2-dimethylbutane

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

InChI

InChI=1S/C7H15ClO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3

InChI Key

ZBBAHXHAHSMNIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC)CCl

1-Chloro-4-methoxy-2,3-dimethylbutane is a chemical compound with the molecular formula C7H15ClOC_7H_{15}ClO and a molecular weight of approximately 150.65 g/mol. It features a chloro group attached to a butane structure that also includes a methoxy group and two additional methyl groups, making it a branched alkyl halide. This compound is characterized by its unique combination of functional groups, which influences its chemical reactivity and potential applications in various fields.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines. For instance, using sodium hydroxide can yield 4-methoxy-2,3-dimethylbutanol.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids. Potassium permanganate or chromium trioxide under acidic conditions can facilitate this transformation.
  • Reduction Reactions: The compound can be reduced to produce alkanes or alcohols using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Research into the biological activity of 1-chloro-4-methoxy-2,3-dimethylbutane has indicated potential interactions with various enzymes and receptors. Its mechanism of action may involve enzyme inhibition or activation, as well as receptor binding, which could influence cellular processes. This compound is being explored for its pharmacological potential, particularly in drug development.

The synthesis of 1-chloro-4-methoxy-2,3-dimethylbutane typically involves the chlorination of 4-methoxy-2,3-dimethylbutane using chlorinating agents such as thionyl chloride or phosphorus trichloride. The reaction is usually conducted under reflux conditions to ensure complete chlorination. In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and increase yields .

1-Chloro-4-methoxy-2,3-dimethylbutane has several applications:

  • Chemical Research: It serves as a starting material for synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its potential interactions with biological systems.
  • Pharmaceutical Development: Explored for potential use as a pharmacological agent.
  • Industrial Use: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Studies have focused on the interaction of 1-chloro-4-methoxy-2,3-dimethylbutane with various biological targets. These investigations aim to elucidate how the compound affects enzymatic activity and receptor binding. Such studies are crucial for understanding its pharmacological properties and potential therapeutic applications.

1-Chloro-4-methoxy-2,3-dimethylbutane can be compared with several similar compounds:

Compound NameKey Differences
1-Chloro-4-methoxybutaneLacks additional methyl groups; different reactivity.
1-Chloro-2,3-dimethylbutaneLacks the methoxy group; alters chemical behavior.
4-Methoxy-2,3-dimethylbutaneLacks the chlorine atom; affects substitution pathways.

The uniqueness of 1-chloro-4-methoxy-2,3-dimethylbutane lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to these similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

150.0811428 g/mol

Monoisotopic Mass

150.0811428 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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